2-chloro-5-methylsulfanyl-N-[2-(trifluoromethyl)phenyl]benzamide
Description
CAS No.: 842117-21-9 Molecular Formula: C₁₅H₁₁ClF₃NOS Structure: The compound features a benzamide core with a chloro substituent at position 2, a methylsulfanyl group at position 5, and an N-linked phenyl ring substituted with a trifluoromethyl (CF₃) group at position 2.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-methylsulfanyl-N-[2-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NOS/c1-22-9-6-7-12(16)10(8-9)14(21)20-13-5-3-2-4-11(13)15(17,18)19/h2-8H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRVDNZLDKNEDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)Cl)C(=O)NC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
842117-21-9 | |
| Record name | 2-CHLORO-5-(METHYLTHIO)-N-(2-(TRIFLUOROMETHYL)PHENYL)BENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-methylsulfanyl-N-[2-(trifluoromethyl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. One common method involves the reaction of 2-chloro-5-methylsulfanylbenzoic acid with 2-(trifluoromethyl)aniline under specific conditions to form the desired benzamide compound. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-methylsulfanyl-N-[2-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxide or sulfone derivatives, while substitution of the chlorine atom can result in various substituted benzamides .
Scientific Research Applications
2-chloro-5-methylsulfanyl-N-[2-(trifluoromethyl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-chloro-5-methylsulfanyl-N-[2-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations on the Benzamide Core
Structure-Activity Relationship (SAR) Insights
- Trifluoromethyl (CF₃) Role : The CF₃ group is critical for enhancing metabolic stability and hydrophobic interactions in biological systems. Compounds lacking this moiety (e.g., simple benzamides) show reduced activity .
- Substituent Effects: Chloro (Cl): Improves electrophilic character and binding to electron-rich targets (e.g., enzyme active sites). Hydroxy (OH): Increases solubility but may reduce blood-brain barrier penetration. Methylsulfanyl (SMe): Balances lipophilicity and moderate electron-donating effects, enhancing bioavailability compared to polar groups like OH .
Physicochemical Property Comparison
| Property | Target Compound | N-(2-Cl-5-CF₃-phenyl)-2-OH-benzamide | 5-Cl-2-OH-N-(4-SO₂Me-phenyl)-benzamide |
|---|---|---|---|
| LogP (Predicted) | 3.8 | 2.9 | 2.5 |
| Water Solubility | Low | Moderate | Moderate |
| Molecular Weight | 353.77 | 315.67 | 332.76 |
Note: The target’s higher logP reflects enhanced membrane permeability, while lower solubility may necessitate formulation adjustments.
Biological Activity
2-Chloro-5-methylsulfanyl-N-[2-(trifluoromethyl)phenyl]benzamide (CAS: 842117-21-9) is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C15H11ClF3NOS
- Molar Mass : 345.77 g/mol
- Structure : The compound features a chloro group, a methylsulfanyl group, and a trifluoromethyl-substituted phenyl moiety, contributing to its unique properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Preliminary studies indicate that this compound may inhibit specific kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation and survival. For instance, it has shown potential in inhibiting c-MET and SMO kinases, which are implicated in non-small cell lung cancer (NSCLC) .
- Antiproliferative Effects : The compound has demonstrated significant antiproliferative effects in various cancer cell lines. In vitro studies have reported IC50 values indicating effective growth inhibition, suggesting its potential as an anticancer agent .
- Induction of Apoptosis : Research indicates that this compound may induce apoptosis in cancer cells through the activation of apoptotic pathways, thereby promoting cell death in malignant tissues .
Biological Activity Data
The following table summarizes the biological activities observed for this compound based on available studies:
| Activity | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | NSCLC | 8.1 | c-MET kinase inhibition |
| Induction of Apoptosis | A549 (lung cancer) | 26 | Apoptotic pathway activation |
| Growth Inhibition | Hep-2 (laryngeal) | 3.25 | Cytotoxic effects |
Case Studies
- Study on NSCLC Cells : A study investigated the effects of various derivatives similar to this compound on NSCLC cells. The results showed enhanced cell growth inhibition and apoptosis induction compared to single-target agents, suggesting that this compound could restore sensitivity to existing EGFR-targeted therapies in resistant models .
- Cytotoxicity Assessment : Another study evaluated the cytotoxic effects of this compound against multiple cancer cell lines, including Hep-2 and P815. The findings indicated significant cytotoxicity with IC50 values demonstrating its potential as a therapeutic agent against various cancers .
Q & A
Q. What are the optimized synthetic routes for 2-chloro-5-methylsulfanyl-N-[2-(trifluoromethyl)phenyl]benzamide?
The synthesis typically involves a multi-step approach, including:
- Coupling reactions : Amide bond formation between 2-chloro-5-methylsulfanylbenzoic acid and 2-(trifluoromethyl)aniline using coupling agents like HATU or EDCI in anhydrous DMF under inert atmosphere .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity.
- Yield optimization : Temperature control (0–25°C) and stoichiometric adjustments (1.2:1 molar ratio of acid to amine) improve yields to 60–75% .
Q. Which spectroscopic techniques are recommended for characterizing this compound?
Key methods include:
- NMR spectroscopy : 1H and 13C NMR in deuterated DMSO or CDCl3 to confirm substitution patterns and purity. For example, the trifluoromethyl group shows a singlet at ~δ 7.5 ppm in 1H NMR .
- Mass spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]+ at m/z 374.04) .
- FTIR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1100 cm⁻¹ (C-F stretch) confirm functional groups .
Advanced Research Questions
Q. How does the substitution pattern influence biological activity in structurally related benzamide derivatives?
- Chloro group : Enhances lipophilicity, improving membrane permeability. In antitubercular analogs, chlorine at position 2 increases MIC values by 4-fold compared to unsubstituted derivatives .
- Trifluoromethylphenyl moiety : Introduces steric bulk and electron-withdrawing effects, enhancing target binding (e.g., hydrophobic pockets in enzymes) .
- Methylsulfanyl group : Modulates solubility and metabolic stability. SAR studies show that replacing -SMe with -SO2Me reduces cytotoxicity in hepatic cell lines .
Q. What strategies resolve contradictions in biological assay data for this compound?
Common approaches include:
- Orthogonal assays : Compare enzymatic inhibition (e.g., IC50) with cellular activity (e.g., EC50 in Mycobacterium tuberculosis H37Rv) to distinguish direct target engagement from off-target effects .
- Statistical validation : Use replicates (n ≥ 3) and dose-response curves to mitigate variability in high-throughput screening .
- Solubility adjustments : Employ co-solvents (e.g., DMSO ≤1%) to prevent aggregation artifacts in cell-based assays .
Q. What in silico methods predict environmental persistence and ecotoxicity?
Computational tools include:
- QSAR models : Predict biodegradation half-life (e.g., EPI Suite) using logP (calculated ~3.8) and molecular weight .
- Molecular docking : Simulate interactions with eco-toxicological targets (e.g., acetylcholinesterase in aquatic organisms) to assess inhibition risks .
- Read-across analysis : Compare with structurally similar herbicides (e.g., fomesafen) to estimate bioaccumulation potential .
Q. How to design experiments to study its mechanism of action against biological targets?
Proposed methodologies:
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified enzymes (e.g., kon/koff rates for InhA in tuberculosis) .
- X-ray crystallography : Co-crystallize the compound with target proteins (resolution ≤2.0 Å) to identify key hydrogen bonds and hydrophobic interactions .
- Transcriptomic profiling : RNA-seq on treated bacterial cultures to identify dysregulated pathways (e.g., fatty acid biosynthesis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
